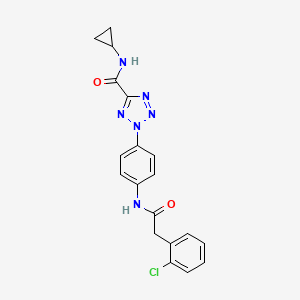

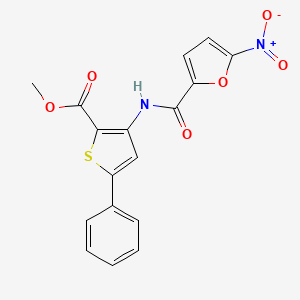

Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, commonly known as MNTP, is a synthetic compound that belongs to the family of thiophene derivatives. MNTP has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

科学的研究の応用

Radiosensitizers and Bioreductively Activated Cytotoxins

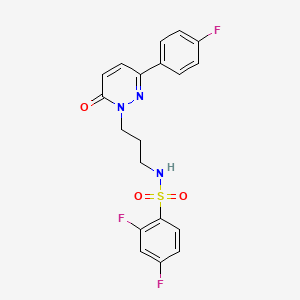

Research has explored the synthesis of nitrothiophenes, such as Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated in vitro for their ability to sensitize hypoxic mammalian cells to radiation and act as selective cytotoxins under hypoxic conditions. The studies highlight the importance of specific structural features, like tertiary amine bases or oxiranes in the side chain, for potent radiosensitization effects. The findings suggest a promising avenue for enhancing radiotherapy outcomes in cancer treatment (Threadgill et al., 1991).

Antibacterial Activity

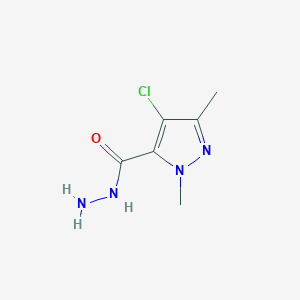

Another area of application involves designing and synthesizing analogues of Nitrofurantoin®, incorporating furan and pyrazole scaffolds. These analogues, including Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The research aims to identify new therapeutic agents for treating urinary infectious diseases, demonstrating the compound's relevance in developing new antibacterial drugs (Hassan et al., 2020).

Synthesis of Electrophile and Nucleophile Probes

Further studies involve the use of alpha-nitro ketone intermediates, related to Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for synthesizing probes to study interactions with the Drosophila neonicotinoid-nicotinic acetylcholine receptor. These compounds serve as tools for understanding the biochemical mechanisms underlying insecticide action and receptor function, offering insights into designing more effective and selective insecticides (Zhang et al., 2004).

Organocatalysis for Transesterification

In the field of green chemistry, Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate derivatives have been investigated for their potential as organocatalysts in transesterification reactions. These reactions are crucial for producing biodiesel and other esters from renewable resources. The studies demonstrate the efficiency of zwitterionic salts, derived from the compound, as catalysts in promoting transesterification, offering a more sustainable and environmentally friendly approach to chemical synthesis (Ishihara et al., 2008).

作用機序

特性

IUPAC Name |

methyl 3-[(5-nitrofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFLGIETRKSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)

![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)

![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)

![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)